molecular formula C15H10ClN3O B8309576 5-chloro-2-(4H-1,2,4-triazol-4-yl)benzophenone

5-chloro-2-(4H-1,2,4-triazol-4-yl)benzophenone

Cat. No. B8309576
M. Wt: 283.71 g/mol
InChI Key: LLVFXKRKLRMCRG-UHFFFAOYSA-N
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Patent
US04000151

Procedure details

In the manner given in Example 3, 7-chloro-5-phenyl-s-triazolo[4,3-a]quinoline is oxidized at low temperature with sodium periodate and ruthenium dioxide to give 5-chloro-2-(4H-1,2,4-triazol-4-yl)benzophenone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]1[CH:12]=[N:13][N:14]=[C:7]1C=[C:5]2[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.I([O-])(=O)(=O)=[O:22].[Na+]>[Ru](=O)=O>[Cl:1][C:2]1[CH:11]=[CH:10][C:9]([N:8]2[CH:12]=[N:13][N:14]=[CH:7]2)=[C:4]([CH:3]=1)[C:5]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:22] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C(=CC=3N(C2=CC1)C=NN3)C3=CC=CC=C3
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ru](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C(=O)C2=CC=CC=C2)C1)N1C=NN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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